molecular formula C18H23ClFN3O3 B2700555 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride CAS No. 1396885-14-5

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride

Cat. No.: B2700555
CAS No.: 1396885-14-5
M. Wt: 383.85
InChI Key: FOJWAIHFBXAAHA-UHFFFAOYSA-N
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Description

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperazine ring, an isoxazole moiety, and a fluorophenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride typically involves multiple steps:

    Formation of the Isoxazole Moiety: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-4-nitroisoxazole.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the isoxazole derivative with piperazine under controlled conditions.

    Attachment of the Fluorophenoxy Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride
  • 1-(4-(3,5-Dimethylisoxazol-4-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone hydrochloride

Comparison: Compared to similar compounds, 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride is unique due to the presence of the 3,5-dimethylisoxazole moiety and the 2-fluorophenoxy group. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3.ClH/c1-13-15(14(2)25-20-13)11-21-7-9-22(10-8-21)18(23)12-24-17-6-4-3-5-16(17)19;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJWAIHFBXAAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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